Fmoc-L-Lys(Me3)-OH*Cl
Description
Significance of Post-Translational Modifications (PTMs) in Protein Function and Regulation
Proteins are the workhorses of the cell, carrying out a vast array of functions essential for life. However, their capabilities extend far beyond what is encoded in the genetic sequence alone. Post-translational modifications (PTMs) are chemical alterations that occur after a protein is synthesized, dramatically expanding the functional diversity of the proteome. thermofisher.com These modifications, which include phosphorylation, glycosylation, ubiquitination, acetylation, and methylation, can influence nearly every aspect of a protein's life, from its activity and localization to its interactions with other molecules. thermofisher.comnih.gov
PTMs act as molecular switches, dynamically regulating cellular processes in response to various stimuli. abcam.com They are integral to signal transduction, gene expression, DNA repair, and cell cycle control. rapidnovor.com Consequently, the study of PTMs is critical for understanding both normal cell biology and the pathogenesis of numerous diseases, including cancer, heart disease, and neurodegenerative disorders. thermofisher.comnih.gov The vast number of potential modifications exponentially increases the complexity of the proteome, which is estimated to contain over a million different protein forms, far exceeding the 20,000 to 25,000 genes in the human genome. thermofisher.com
Role of Lysine (B10760008) Methylation as a Crucial PTM in Biological Systems
Methylation of Histone Proteins and its Epigenetic Implications
The most well-studied role of lysine methylation is in the context of histone proteins, the core components of chromatin. riken.jp Histone tails are subject to a variety of PTMs, including methylation at specific lysine residues, which form a "histone code" that dictates chromatin structure and gene accessibility. tsmj.ie Histone lysine methylation can signal for either transcriptional activation or repression, depending on the specific lysine residue that is methylated and the degree of methylation (mono-, di-, or tri-methylation). biosyn.comwikipedia.org For example, trimethylation of histone H3 at lysine 4 (H3K4me3) is generally associated with active gene transcription, while trimethylation of histone H3 at lysine 9 (H3K9me3) and lysine 27 (H3K27me3) are hallmarks of repressed chromatin, or heterochromatin. wikipedia.orgnih.gov These methylation marks are "read" by effector proteins containing specialized domains that recognize the specific modification, leading to the recruitment of protein complexes that either promote or inhibit transcription. riken.jp This epigenetic regulation is crucial for maintaining cellular identity and has been implicated in phenomena such as X-chromosome inactivation. wikipedia.orgnih.gov The enzymes responsible for adding and removing these methyl marks, histone methyltransferases and demethylases, are key regulators of epigenetic inheritance and are often dysregulated in diseases like cancer. nih.govoncotarget.com
Methylation of Non-Histone Proteins (e.g., p53)
While initially discovered in histones, lysine methylation is now known to occur on a wide range of non-histone proteins, regulating their function in diverse cellular pathways. sciengine.comriken.jp A prominent example is the tumor suppressor protein p53, often called the "guardian of the genome". tandfonline.com The activity of p53 is tightly regulated by numerous PTMs, including methylation at several lysine residues in its C-terminal domain. nih.govoncotarget.com
The methylation of p53 can have either activating or repressive effects on its function. For instance, monomethylation of p53 at lysine 372 (p53K372me1) by the enzyme SET9 stabilizes p53 and promotes the transcription of its target genes. tandfonline.comnih.gov This methylation event can also stimulate the acetylation of other nearby lysine residues, further enhancing p53 activation. oncotarget.com Conversely, monomethylation of p53 at lysine 382 (p53K382me1) by the enzyme SET8 is a repressive mark that can attenuate p53's transcriptional activity. nih.govpnas.org These methylation events on p53 highlight the intricate and context-dependent nature of this PTM in regulating the function of a single, critical protein. tsmj.ie The study of p53 methylation has revealed parallels with histone biology, suggesting that a "p53 code" may exist, analogous to the histone code, where different combinations of modifications fine-tune the protein's response to cellular stress. tsmj.ie
Overview of Fmoc Solid-Phase Peptide Synthesis (SPPS) as a Core Methodology
The synthesis of peptides containing specific post-translational modifications is essential for studying their biological roles. Fmoc solid-phase peptide synthesis (SPPS) has emerged as the leading methodology for this purpose. creative-peptides.comresearchgate.net In SPPS, a peptide chain is assembled step-by-step while anchored to an insoluble solid support, or resin. oup.com This approach offers significant advantages over traditional solution-phase synthesis, including simplified purification steps, the ability to use excess reagents to drive reactions to completion, and amenability to automation. creative-peptides.comoup.com
The Fmoc (9-fluorenylmethyloxycarbonyl) group is a temporary protecting group for the α-amino group of the incoming amino acid. creative-peptides.com It is stable under the coupling conditions but can be readily removed with a mild base, typically piperidine (B6355638). creative-peptides.comnih.gov The side chains of the amino acids are protected with more permanent protecting groups that are resistant to the Fmoc deprotection conditions but can be removed at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA). oup.comnih.gov This "orthogonal" protection strategy is a key feature of Fmoc SPPS and allows for the synthesis of complex peptides with a wide variety of modifications. nih.gov
Rationale for Utilizing Fmoc-L-Lys(Me3)-OH*Cl as a Building Block in Advanced Peptide Research
To investigate the specific roles of trimethylated lysine in proteins, researchers require a way to incorporate this modification into synthetic peptides. This compound is a specialized amino acid building block designed for this purpose. evitachem.com It consists of an L-lysine residue where the α-amino group is protected by an Fmoc group and the ε-amino group is permanently trimethylated. The chloride salt form enhances its solubility and stability. evitachem.comcymitquimica.com
The use of this compound in Fmoc SPPS allows for the precise, site-specific incorporation of a trimethyllysine residue into a peptide sequence. peptide.comchemimpex.com This enables the synthesis of peptide probes that mimic trimethylated regions of proteins like histones or p53. These synthetic peptides are invaluable tools for a variety of research applications, including:
Studying protein-protein interactions: Peptides containing trimethyllysine can be used to identify and characterize the "reader" proteins that bind to this specific PTM. chemimpex.comrsc.org
Investigating enzyme activity: These peptides can serve as substrates for histone demethylases, allowing for the study of their activity and the screening of potential inhibitors. iris-biotech.de
Developing therapeutic agents: Peptides with enhanced stability and specific biological activities can be designed using modified amino acids like trimethyllysine. evitachem.comchemimpex.com The trimethylammonium group can increase peptide stability by improving solubility and resistance to enzymatic degradation. evitachem.com
The ability to synthesize peptides with precisely placed trimethyllysine residues using this compound is therefore crucial for advancing our understanding of the complex regulatory networks governed by this important post-translational modification.
Compound Information Table
| Compound Name | Synonyms |
| This compound | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-trimethylamonium-L-lysine chloride, Fmoc-Lys(Me3Cl)-OH |
| p53 | Tumor suppressor protein p53 |
| SET9 | SET domain containing 9, Lysine methyltransferase |
| SET8 | SET domain containing 8, Lysine methyltransferase |
| Fmoc | 9-fluorenylmethyloxycarbonyl |
| TFA | Trifluoroacetic acid |
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₃₁ClN₂O₄ iris-biotech.de |
| Molecular Weight | 446.97 g/mol iris-biotech.de |
| Appearance | White to off-white powder cymitquimica.com |
| Purity | ≥97% sigmaaldrich.com |
| Storage Temperature | -20°C iris-biotech.de |
| CAS Number | 201004-29-7 iris-biotech.de |
| Application | Fmoc solid-phase peptide synthesis sigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
[5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4.ClH/c1-26(2,3)15-9-8-14-22(23(27)28)25-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H-,25,27,28,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJRNPVABVHOAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623909 | |
| Record name | N-[5-Carboxy-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentyl]-N,N-dimethylmethanaminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201004-29-7 | |
| Record name | N-[5-Carboxy-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentyl]-N,N-dimethylmethanaminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Fmoc L Lys Me3 Oh*cl
Precursor Synthesis: Fmoc-L-Lys(Me2)-OH
The foundational step in producing Fmoc-L-Lys(Me3)-OHCl is the synthesis of its immediate precursor, Nα-Fmoc-Nε,Nε-dimethyl-L-lysine, commonly available as a hydrochloride salt (Fmoc-L-Lys(Me2)-OHHCl). sigmaaldrich.compeptide.comiris-biotech.de This stage primarily involves the selective dimethylation of the ε-amino group of a suitably protected lysine (B10760008) derivative.
Reductive amination is a widely employed and effective method for the N-alkylation of amines, making it a key strategy for the synthesis of Fmoc-L-Lys(Me2)-OH. This reaction typically involves the treatment of an Nα-Fmoc protected lysine, where the ε-amino group is free, with an aldehyde source in the presence of a reducing agent.
A common approach involves the use of aqueous formaldehyde (B43269) (HCHO) as the methyl source and sodium cyanoborohydride (NaBH3CN) as the reducing agent. amazonaws.com The reaction proceeds through the formation of an intermediate imine or enamine at the ε-amino group, which is then reduced in situ by the cyanoborohydride. Sodium cyanoborohydride is a preferred reducing agent in this context due to its mild nature and its selectivity for reducing the protonated iminium ion over carbonyl groups, which minimizes side reactions. researchgate.net Alternative reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are also utilized in reductive amination protocols, often providing high yields and fewer side products. researchgate.net
The general reaction scheme can be summarized as: Fmoc-L-Lys-OH + 2 HCHO + 2 [H] (from reducing agent) → Fmoc-L-Lys(Me2)-OH + 2 H2O
The efficiency and yield of the reductive amination step are highly dependent on the reaction conditions. Key parameters that require optimization include the choice of solvent, temperature, pH, and the stoichiometry of the reagents.
For the dimethylation of Nα-Fmoc-lysine, a mixed solvent system is often employed. One documented procedure utilizes ethanol (B145695) (EtOH) as the solvent, with the reaction initiated at 0°C and gradually warmed to room temperature. amazonaws.com The choice of solvent can influence the solubility of the reactants and the rate of reaction. researchgate.net
The pH of the reaction mixture is another critical factor. Reductive amination is generally most effective under mildly acidic conditions (pH 4-6), which facilitates the formation of the iminium ion intermediate without significantly deactivating the amine nucleophile or decomposing the reducing agent. Acetic acid (AcOH) is sometimes added to the reaction mixture to maintain the optimal pH range. researchgate.netamazonaws.com
Systematic studies on similar reductive amination reactions have shown that variables like the reaction time and the specific reducing agent can have a significant impact on the formation of side products, such as epimerized compounds. amazonaws.comchemrxiv.org Therefore, careful control over these parameters is essential to maximize the yield and purity of Fmoc-L-Lys(Me2)-OH.
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | Nα-Fmoc-L-lysine | amazonaws.com |
| Methyl Source | Aqueous Formaldehyde (HCHO) | amazonaws.com |
| Reducing Agent | Sodium Cyanoborohydride (NaBH3CN) | amazonaws.com |
| Solvent | Ethanol (EtOH) | amazonaws.com |
| Temperature | 0°C to Room Temperature | amazonaws.com |
| pH Control | Often mildly acidic (e.g., with AcOH) | researchgate.netamazonaws.com |
Trimethylation Reaction Strategies to Yield Fmoc-L-Lys(Me3)-OH*Cl
The final step in the synthesis is the conversion of the dimethylated precursor, Fmoc-L-Lys(Me2)-OH, into the trimethylated quaternary ammonium (B1175870) salt, this compound.
The trimethylation is achieved through a quaternization reaction, which involves the further alkylation of the tertiary ε-dimethylamino group to form a quaternary ammonium salt. Iodomethane (CH3I), also known as methyl iodide, is a commonly used methylating agent for this purpose due to its high reactivity. amazonaws.com
The reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen of the dimethylamino group on the electrophilic methyl group of iodomethane. This results in the formation of a new carbon-nitrogen bond and the displacement of the iodide ion, yielding the trimethylammonium iodide salt. A subsequent ion exchange step or acidification with hydrochloric acid (HCl) can be used to obtain the final chloride salt. amazonaws.com
The quaternization reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen iodide that can be formed as a byproduct, which could otherwise protonate the starting tertiary amine, rendering it unreactive. N,N-Diisopropylethylamine (DIEA) is a suitable base for this transformation. amazonaws.com
The choice of solvent is crucial for the success of the reaction. A mixture of polar aprotic solvents, such as methanol (B129727) (MeOH) and acetonitrile (B52724) (MeCN), is often employed. amazonaws.com These solvents are capable of dissolving the polar starting material and facilitating the SN2 reaction pathway of the quaternization. The reaction is generally conducted at room temperature. amazonaws.com Another protocol describes using a mixture of methanol and acetonitrile with N-ethyl-N,N-diisopropylamine as the base at 20°C. chemicalbook.com
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | Fmoc-L-Lys(Me2)-OH | amazonaws.com |
| Methylating Agent | Iodomethane (Methyl Iodide) | amazonaws.com |
| Base | N,N-Diisopropylethylamine (DIEA) | amazonaws.com |
| Solvent System | Methanol/Acetonitrile (MeOH/MeCN) | amazonaws.com |
| Temperature | Room Temperature | amazonaws.com |
Achieving high efficiency and purity in the final product requires careful control over the reaction and purification processes. After the quaternization reaction is complete, the mixture is typically acidified, for instance with 2N HCl. amazonaws.com
Purification of the crude product is essential to remove unreacted starting materials, excess reagents, and any side products. Silica gel flash column chromatography is an effective method for isolating the highly polar Fmoc-L-Lys(Me3)-OHCl. A polar solvent system, such as a mixture of methanol and dichloromethane (B109758) (MeOH/DCM), is used as the eluent. amazonaws.com One reported procedure successfully utilized a 7:3 mixture of MeOH/DCM, yielding the final product as a white powder with a 69% yield. amazonaws.com The purity of the final compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). amazonaws.com It has been noted that the subsequent use of Fmoc-L-Lys(Me3)-OHCl in peptide coupling can be challenging and may require a second coupling step to ensure complete incorporation. peptide.com
Alternative Synthetic Approaches to Obtain Trimethylated Lysine Derivatives
While a direct, one-pot synthesis of this compound is often sought, several alternative strategies focus on the preparation of the core trimethylated lysine structure, which can then be protected with the Fmoc group. These alternative approaches offer flexibility and can be adapted to various starting materials.
One notable method involves the use of malonate derivatives in conjunction with dibromobutane. This approach generates a key intermediate, an L-2-amino-6-bromohexanoic acid derivative. peptide.com The bromine atom serves as a good leaving group, which can then be displaced by a methylamine (B109427) source in a subsequent step to introduce the methyl groups. This method provides a versatile route to functionalized lysine analogs.
Another common strategy is reductive amination. This involves the reaction of an amino group with an aldehyde or ketone in the presence of a reducing agent. For the synthesis of trimethylated lysine, this process can be carried out in a stepwise fashion. For instance, Nα-Fmoc-lysine can first be dimethylated at the ε-amino position through reductive methylation. researchgate.net The resulting Nα-Fmoc-Nε-dimethyl-lysine can then be subjected to quaternization to introduce the third methyl group, yielding the desired trimethylated product. researchgate.net This stepwise approach allows for better control over the degree of methylation.
A multi-step synthesis has also been reported, starting from commercially available reagents and proceeding through several stages. chemicalbook.com The key steps in this process include:
Initial reaction involving N-ethyl-N,N-diisopropylamine in a mixture of acetonitrile and methanol. chemicalbook.com
A saponification step using sodium hydroxide (B78521) in aqueous methanol. chemicalbook.com
A reaction in dichloromethane. chemicalbook.com
A final step involving sodium carbonate in a 1,4-dioxane (B91453) and water mixture. chemicalbook.com
While the specific intermediates of this patented route are not fully detailed in the available literature, it represents a complete synthetic pathway to the target compound.
Comparative Analysis of Different Synthetic Protocols for this compound
A direct, side-by-side comparison of different synthetic protocols for this compound is challenging due to the limited availability of comprehensive data on yields, purity, and scalability in the scientific literature. However, a qualitative and semi-quantitative analysis can be constructed based on the principles of the synthetic strategies.
| Synthetic Protocol | Key Features | Potential Advantages | Potential Disadvantages | Reported Data |
| Multi-Step Synthesis (from ChemicalBook) | Four distinct reaction steps with different solvent systems and reagents. chemicalbook.com | Provides a complete, albeit complex, pathway from common starting materials. | The multi-step nature can lead to lower overall yields and increased production time. Requires multiple purification steps. | Specific yields and purity are not readily available in the provided search results. |
| Reductive Amination followed by Quaternization | Stepwise methylation of the ε-amino group of Nα-Fmoc-lysine. researchgate.net | Offers good control over the methylation state, potentially leading to a purer final product. | May require careful optimization of reaction conditions to achieve complete trimethylation and avoid side reactions. | This is a conceptual pathway derived from known reactions for synthesizing methylated lysines; specific yield and purity data for the complete synthesis of this compound via this route were not found. |
| Malonate Derivative Route | Generation of a bromo-intermediate followed by methylation. peptide.com | A versatile method that can be adapted for the synthesis of various lysine analogs. | The introduction of the bromine and subsequent displacement adds to the number of synthetic steps. | This method is described for the general synthesis of Nε-methyl-L-lysine derivatives; specific application and data for the synthesis of the trimethylated and Fmoc-protected target compound are not detailed. |
It is important to note that the incorporation of Fmoc-L-Lys(Me3)-OHCl into peptides during solid-phase peptide synthesis can also be challenging. It has been reported that the coupling of this amino acid derivative can be difficult and may necessitate a second coupling step to ensure complete reaction. peptide.com This suggests that the purity and reactivity of the synthesized Fmoc-L-Lys(Me3)-OHCl are critical factors for its successful application.
Ultimately, the choice of synthetic protocol will depend on a variety of factors, including the desired scale of production, the availability of starting materials and reagents, and the required purity of the final product. Further research and publication of detailed experimental procedures with comprehensive analytical data would be beneficial for a more rigorous comparative analysis.
Application in Peptide Synthesis
Integration of Fmoc-L-Lys(Me3)-OH·Cl into Solid-Phase Peptide Synthesis (SPPS)
The incorporation of post-translationally modified amino acids is crucial for synthesizing peptides that mimic natural proteins, such as histones. peptide.com Fmoc-L-Lys(Me3)-OH·Cl is a key building block for introducing trimethylated lysine (B10760008) residues into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). peptide.commerckmillipore.com This methodology allows for the direct and site-specific insertion of this modified amino acid during peptide chain elongation, eliminating the need for post-synthetic methylation procedures which can be unspecific. merckmillipore.com
Fmoc-L-Lys(Me3)-OH·Cl is compatible with standard Fmoc SPPS protocols. merckmillipore.comsigmaaldrich.com The coupling of this amino acid derivative can be achieved using common activating reagents employed in peptide synthesis. While various coupling agents are available, the specific choice can influence the efficiency of the reaction.
Table 1: Common Coupling Reagents Used in Fmoc SPPS
| Reagent Class | Examples | Mechanism of Action |
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Forms an O-acylisourea intermediate with the amino acid's carboxyl group, which is then susceptible to nucleophilic attack by the resin-bound amine. Often used with additives like HOBt to suppress side reactions. peptide.com |
| Onium Salts (Aminium/Uronium) | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | React with the amino acid to form an activated ester (e.g., HOBt ester) in situ, which then reacts with the N-terminal amine of the peptide chain. |
The selection of reagents is a critical step in ensuring the successful incorporation of Fmoc-L-Lys(Me3)-OH·Cl. For instance, a common procedure involves dissolving the amino acid and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) in a solvent such as dimethylformamide (DMF), followed by the addition of a carbodiimide (B86325) like DIC. peptide.com This mixture is then added to the resin with the deprotected N-terminal amine. peptide.com
Despite its compatibility with standard procedures, the integration of Fmoc-L-Lys(Me3)-OH·Cl is often challenging. peptide.compeptide.com The quaternary ammonium (B1175870) group on the lysine side chain introduces significant steric hindrance, which can impede the coupling reaction. This steric bulk makes it more difficult for the activated carboxyl group of the incoming amino acid to approach the N-terminal amine of the growing peptide chain on the solid support.
To overcome the reduced reactivity and steric hindrance associated with Fmoc-L-Lys(Me3)-OH·Cl, specific strategies are often required to ensure complete acylation. A widely reported and effective method is "double coupling". peptide.compeptide.com This involves performing the coupling reaction twice before proceeding to the next deprotection and coupling cycle. After the initial coupling reaction is complete, the resin is washed, and the entire coupling procedure is repeated with a fresh solution of the activated amino acid. This second exposure increases the probability of acylating any remaining free amines, thereby driving the reaction to completion.
While challenges in coupling efficiency are a primary concern, minimizing other potential side reactions during SPPS is equally important for obtaining a high-quality final product. One of the most significant side reactions in Fmoc-based synthesis is aspartimide formation. nih.goviris-biotech.de
Aspartimide formation is a base-catalyzed intramolecular side reaction that primarily affects aspartic acid (Asp) residues. nih.goviris-biotech.de It is particularly problematic in sequences where Asp is followed by amino acids with small side chains, such as glycine (B1666218) (Gly). merckmillipore.com The reaction involves the nucleophilic attack of the peptide backbone nitrogen on the side-chain carboxyl ester of the aspartate residue, forming a five-membered succinimide (B58015) ring (aspartimide). iris-biotech.deiris-biotech.de This ring can then be opened by the piperidine (B6355638) used for Fmoc deprotection, leading to a mixture of desired α-aspartyl peptides and undesired β-aspartyl peptides, both of which can also be epimerized. nih.goviris-biotech.de
Although aspartimide formation is not a direct side reaction of the Fmoc-L-Lys(Me3)-OH·Cl residue itself, its incorporation into a peptide sequence prone to this issue can exacerbate the problem. peptide.com The extended or repeated coupling steps (double coupling) required for Fmoc-L-Lys(Me3)-OH·Cl increase the peptide's total exposure time to the basic conditions of the subsequent Fmoc deprotection steps, thereby increasing the risk of aspartimide formation at susceptible sites elsewhere in the sequence.
Table 2: Strategies to Mitigate Aspartimide Formation
| Strategy | Approach | Mechanism |
| Modified Aspartic Acid Building Blocks | Use of Asp derivatives with bulky side-chain protecting groups (e.g., OtBu, O-trialkylmethyl esters). iris-biotech.denih.gov | The increased steric bulk around the side-chain ester hinders the intramolecular cyclization required for aspartimide formation. iris-biotech.de |
| Backbone Protection | Incorporation of a dipeptide unit like Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where the amide nitrogen is protected. merckmillipore.com | A TFA-labile group (e.g., 2,4-dimethoxybenzyl - Dmb) on the glycine nitrogen physically blocks the nucleophilic attack that initiates aspartimide formation. merckmillipore.com |
| Modification of Deprotection Conditions | Adding an acidic additive (e.g., formic acid) to the piperidine deprotection solution. iris-biotech.de | The acid additive lowers the basicity of the solution, which can reduce the rate of the base-catalyzed aspartimide formation. iris-biotech.de |
By carefully selecting the appropriate building blocks and optimizing reaction conditions, particularly for Asp-containing sequences, the risk of aspartimide formation can be significantly reduced, leading to a higher quality crude peptide product upon incorporating challenging residues like Fmoc-L-Lys(Me3)-OH·Cl.
Minimizing Side Reactions during Fmoc-L-Lys(Me3)-OHCl Incorporation
Addressing Premature Fmoc Deprotection Issues Associated with Basic Side Chains
The incorporation of amino acids with basic side chains into a peptide sequence can present challenges during solid-phase peptide synthesis (SPPS). A notable issue is the potential for these basic side chains to cause premature cleavage of the N-alpha fluorenylmethyloxycarbonyl (Fmoc) protecting group. The side chain of dimethylated lysine, for instance, is sufficiently basic to induce the removal of Fmoc groups, particularly during extended coupling times. peptide.com This can lead to undesired side reactions, such as the formation of deletion sequences or peptide branching, ultimately reducing the purity and yield of the target peptide. While Fmoc-L-Lys(Me3)-OH*Cl contains a permanently charged quaternary ammonium group, the principles of managing basicity in the local synthesis environment are still relevant to prevent potential side reactions involving other residues or reagents.
To mitigate the risk of premature Fmoc deprotection by basic side chains, specific coupling reagents are employed. The use of diisopropylcarbodiimide (DIC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a widely adopted strategy. peptide.com Carbodiimides such as DIC are effective activating agents for the carboxylic acid group of the incoming amino acid. peptide.comglobalresearchonline.net
The crucial role of HOBt is to suppress side reactions and act as a catalyst. merckmillipore.com When combined with DIC, HOBt forms an active ester intermediate that is less prone to racemization and couples efficiently to the free amine of the growing peptide chain. peptide.combachem.com Importantly, HOBt is slightly acidic. This acidity is key to protonating the basic side chain of residues like dimethylated lysine, rendering it non-nucleophilic and incapable of catalyzing the removal of the Fmoc group. peptide.com This method ensures that the Fmoc group remains intact until it is intentionally removed in the dedicated deprotection step. peptide.com
The underlying principle for the successful incorporation of amino acids with basic side chains is the careful control of the pH of the reaction microenvironment. The premature removal of the Fmoc group is a base-catalyzed β-elimination reaction. peptide.com By maintaining slightly acidic or neutral conditions during the coupling step, this unwanted side reaction can be effectively suppressed.
The addition of HOBt during DIC-mediated coupling is a practical application of this principle. peptide.com The acidic nature of HOBt ensures that the local environment on the resin is not basic, thereby neutralizing the potential catalytic effect of basic side chains. peptide.com This strategy prevents the basic amine on the side chain from abstracting the acidic proton on the fluorenyl ring system of the Fmoc group, thus stabilizing it throughout the coupling phase. peptide.compeptide.com
Utilization in Solution-Phase Peptide Synthesis
While solid-phase peptide synthesis (SPPS) is the most common method for which Fmoc-protected amino acids are used, this compound is also applicable in solution-phase peptide synthesis. In solution-phase synthesis, coupling reactions are carried out in a homogenous organic solvent system, and intermediates are isolated and purified after each step.
Carbodiimide reagents that are highly effective in solution-phase synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC), can be used to activate this compound for coupling. peptide.comglobalresearchonline.net The byproduct of DCC activation, dicyclohexylurea, is insoluble in most organic solvents and can be easily removed by filtration, making it well-suited for solution-phase techniques. peptide.comglobalresearchonline.net Water-soluble carbodiimides like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are also employed, particularly when aqueous extraction is used for purification. globalresearchonline.net As in SPPS, additives like HOBt are often included to improve reaction efficiency and minimize racemization. globalresearchonline.net
Orthogonal Protecting Group Strategies in Conjunction with this compound
Orthogonal protection is a fundamental concept in modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. peptide.combiosynth.com This strategy is essential for synthesizing complex peptides, including those with side-chain modifications, branches, or cyclizations. sigmaaldrich.com The use of this compound fits seamlessly into the broader Fmoc/tBu orthogonal strategy, which relies on the differential stability of protecting groups to basic and acidic conditions. biosynth.comiris-biotech.de
The fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of one of the most widely used strategies in SPPS. altabioscience.com It serves as a temporary protecting group for the N-alpha amine of the amino acid. biosynth.com The key feature of the Fmoc group is its lability to mild basic conditions. creative-peptides.com It is typically removed using a solution of a secondary amine, such as 20% piperidine in a solvent like dimethylformamide (DMF). creative-peptides.comchempep.com The deprotection mechanism involves a β-elimination reaction initiated by the abstraction of the acidic proton on the fluorene (B118485) ring system. peptide.com
This base-lability is what makes the Fmoc group orthogonal to the acid-labile side-chain protecting groups commonly used in conjunction with it. altabioscience.com This true orthogonality allows for the repeated removal of the N-alpha Fmoc group at each cycle of peptide chain elongation without affecting the "permanent" protecting groups on the amino acid side chains. peptide.comaltabioscience.com
When synthesizing a peptide that contains both the permanently modified trimethyllysine and other lysine residues that require temporary side-chain protection, a robust orthogonal strategy is crucial. The Fmoc-based synthesis incorporating this compound is compatible with a wide array of side-chain protecting groups for the ε-amino group of other lysine residues. The selection of a specific protecting group depends on the desired point of modification or deprotection.
These groups are stable to the mild basic conditions used for Fmoc removal but can be cleaved under specific, non-overlapping conditions, ensuring synthetic control. The compatibility and orthogonality of these common lysine side-chain protecting groups with the Fmoc strategy are summarized below.
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonality with Fmoc | Reference(s) |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Yes, Boc is stable to base. | nbinno.com, advancedchemtech.com |
| Benzyloxycarbonyl | Z | Hydrogenolysis or strong acid (HBr/AcOH) | Yes, Z is stable to base. | creative-peptides.com, iris-biotech.de |
| Methyltrityl | Mtt | Mild acid (e.g., 1% TFA) | Yes, Mtt is stable to base. | sigmaaldrich.com, advancedchemtech.com |
| Monomethoxytrityl | Mmt | Very mild acid (e.g., AcOH/TFE/DCM) | Yes, Mmt is stable to base. | sigmaaldrich.com, nbinno.com |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl | ivDde | 2% Hydrazine in DMF | Yes, ivDde is stable to base and acid. | sigmaaldrich.com, iris-biotech.de |
| methyl dimethylbarbituric acid | MeDmb | Hydrazine | Yes, MeDmb is stable to base and acid. | iris-biotech.de, iris-biotech.de |
| isovaleryl-1,3-dimethylbarbituric acid | ivDmb | Hydrazine | Yes, ivDmb is stable to base and acid. | iris-biotech.de, iris-biotech.de |
| Trityl | Trt | Moderate acid | Yes, Trt is stable to base. | sigmaaldrich.com, iris-biotech.de |
| ortho-Nitrobenzyl | oNB | Photolysis (UV light) | Yes, oNB is stable to acid and base. | rsc.org, iris-biotech.de |
| 2,4-Dinitrophenyl | Dnp | Thiolysis (e.g., thiophenol) | Yes, Dnp is stable to acid and base. | iris-biotech.de |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Fluoride ions (e.g., TBAF) | Yes, Teoc is stable to acid and base. | iris-biotech.de |
| Allyloxycarbonyl | Alloc | Palladium(0) catalyst | Yes, Alloc is stable to acid and base. | iris-biotech.de, advancedchemtech.com |
| Azido (B1232118) | N₃ | Reduction (e.g., Staudinger ligation) or Click Chemistry | Yes, N₃ is a stable functional group, not a protecting group. | chempep.com, iris-biotech.de |
Methodologies for Selective Deprotection
The success of Fmoc-based solid-phase peptide synthesis hinges on the principle of orthogonal protection. This strategy employs protecting groups for the N-terminus (the temporary Fmoc group) and the amino acid side chains (permanent protecting groups like tert-butyl) that can be removed under different chemical conditions. This allows for the selective deprotection of the N-terminal Fmoc group at each cycle of amino acid addition, while the side-chain protecting groups remain intact until the final cleavage of the peptide from the resin.
The deprotection of the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a critical step in each cycle of SPPS. This process involves the removal of the base-labile Fmoc group from the α-amino group of the newly added amino acid, thereby allowing for the coupling of the subsequent amino acid in the sequence. The selection of the deprotection reagent and conditions is crucial to ensure complete and efficient removal of the Fmoc group without causing unwanted side reactions or premature cleavage of side-chain protecting groups.
Several methodologies have been developed for the selective deprotection of the Fmoc group. The most common approach involves the use of a secondary amine base, which cleaves the Fmoc group through a β-elimination mechanism. The choice of the amine, its concentration, the solvent, and the reaction time are all critical parameters that can be optimized to achieve efficient deprotection.
Common Reagents for Fmoc Deprotection:
A variety of amine bases are utilized for Fmoc removal, each with its own set of advantages and disadvantages. The selection of a particular reagent often depends on the specific peptide sequence, the presence of sensitive residues, and the desired reaction kinetics.
| Reagent | Typical Concentration | Solvent | Key Characteristics |
| Piperidine | 20% (v/v) | N,N-Dimethylformamide (DMF) | The most widely used and effective reagent for Fmoc deprotection. |
| Piperazine | 10% (w/v) | DMF/Ethanol (B145695) (9:1) | A less nucleophilic alternative to piperidine, sometimes used to minimize side reactions. |
| 4-Methylpiperidine | 20% (v/v) | DMF | Offers similar efficiency to piperidine. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) with a scavenger | DMF | A very strong, non-nucleophilic base that provides rapid deprotection. Often used with a scavenger like piperidine to trap the dibenzofulvene byproduct. |
Reaction Conditions and Optimization:
The efficiency of Fmoc deprotection is influenced by several factors, including the reaction time, temperature, and the nature of the peptide-resin. For standard syntheses, a 20% solution of piperidine in DMF is typically used, with reaction times ranging from 5 to 20 minutes. The deprotection step is often performed twice to ensure complete removal of the Fmoc group.
For difficult sequences or when aggregation of the peptide chain occurs, longer deprotection times or the use of stronger reagents like DBU may be necessary. It is important to note that prolonged exposure to basic conditions can lead to side reactions, such as aspartimide formation, particularly in sequences containing aspartic acid. Therefore, the deprotection conditions must be carefully optimized for each synthesis.
Orthogonal Protecting Groups for Side-Chain Modification:
The concept of orthogonal protection extends beyond the basic Fmoc/tBu strategy, allowing for even more complex peptide modifications. By incorporating amino acids with side chains protected by groups that are labile to different conditions than both Fmoc (base-labile) and tBu (strongly acid-labile), it is possible to selectively deprotect and modify a specific side chain while the peptide is still attached to the resin. This enables the synthesis of branched, cyclic, or labeled peptides.
| Protecting Group | Lability | Common Reagents for Removal |
| 4-Methyltrityl (Mtt) | Mildly acid-labile | 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | Hydrazine-labile | 2% Hydrazine in DMF |
| Allyloxycarbonyl (Alloc) | Palladium(0)-labile | Pd(PPh3)4 and a scavenger like phenylsilane |
The use of these orthogonal protecting groups in conjunction with this compound allows for the synthesis of highly complex and specifically modified peptides, providing powerful tools for chemical biology and drug discovery.
Advanced Characterization Techniques for Peptides Incorporating Trimethylated Lysine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
NMR spectroscopy is a powerful non-destructive technique that provides atomic-level information on the structure and dynamics of peptides in solution. The trimethylammonium group on the lysine (B10760008) side chain serves as a unique probe, with distinct chemical shifts that facilitate its identification and the characterization of its local environment.
In ¹H NMR spectroscopy, the nine protons of the trimethylammonium group of a trimethylated lysine residue give rise to a single, sharp resonance peak. This peak is typically observed in a distinct region of the spectrum, downfield from many other side-chain protons, due to the deshielding effect of the positively charged nitrogen atom.
Research has shown that the ¹H chemical shift of the trimethyllysine methyl protons appears around 3.0 ppm. For instance, in studies of GLP-catalyzed methylation of histone H3 peptides, the formation of the trimethylated species at lysine 9 was indicated by a new resonance at 3.03 ppm researchgate.net. Another study reported a similar resonance at 2.99 ppm for a trimethylated product researchgate.net. The precise chemical shift is sensitive to the local chemical environment, including pH, temperature, and interactions with neighboring residues, making it a valuable indicator of peptide conformation and binding events.
Key ¹H NMR Observables for Trimethylated Lysine:
| Proton Group | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| (CH₃)₃-N⁺- | ~2.9 - 3.1 | Singlet | Integrates to 9 protons. Sensitive to local environment. |
| ε-CH₂ | Varies | Multiplet | Protons on the lysine side chain adjacent to the trimethylammonium group. |
| α-CH | Varies | Multiplet | Backbone alpha-proton of the lysine residue. |
This table is generated based on data reported in the literature researchgate.net.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the peptide. The carbon atoms of the trimethylammonium group also have a characteristic chemical shift that is distinct from other aliphatic carbons.
Studies utilizing ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, which correlates directly bonded protons and carbons, have been instrumental in assigning these signals unambiguously. In one such analysis, the resonance of the trimethylated product at a ¹H shift of 2.99 ppm was correlated to a ¹³C chemical shift of 52.5 ppm researchgate.net. The use of ¹³C-enriched cofactors, such as S-Adenosyl-Methionine (SAM), in enzymatic methylation studies can further enhance the signal intensity, facilitating detection even at low concentrations nih.gov.
Characteristic ¹³C NMR Chemical Shifts for Trimethylated Lysine Side Chain:
| Carbon Atom | Typical Chemical Shift (ppm) | Notes |
| (CH₃)₃-N⁺- | ~52.5 | The three methyl carbons are equivalent and give a single resonance. |
| ε-C | Varies | The chemical shift is influenced by the quaternary ammonium (B1175870) group. |
| δ-C | Varies | Side chain carbon, less affected than the ε-carbon. |
This table is generated based on data reported in the literature researchgate.netresearchgate.net.
Beyond simple 1D and 2D correlation spectra, advanced NMR techniques can elucidate the dynamics of the peptide and its interactions with other molecules.
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect protons that are close in space (typically <5 Å), providing crucial distance restraints for 3D structure calculation. NOEs between the trimethylammonium protons and other protons within the peptide or a binding partner can define the orientation of the lysine side chain and map intermolecular interfaces. Techniques like 1D NOESY and 2D ROESY have been applied to study peptides containing modified lysine analogs rsc.org.
Chemical Shift Perturbation (CSP): Also known as chemical shift mapping, this technique is used to study binding interactions. Upon the addition of a binding partner, changes in the chemical shifts of specific nuclei are monitored. The protons of the trimethylammonium group serve as a sensitive probe; significant perturbations in their chemical shift can indicate direct involvement of the modified lysine residue in the binding interface. This method has been successfully used to determine the affinity and intermolecular interaction sites for proteins that bind to methylated ubiquitin nih.govresearchgate.net.
Mass Spectrometry (MS) for Molecular Weight and Sequence Verification
Mass spectrometry is a cornerstone technique in peptide analysis, providing highly accurate molecular weight determination and sequence information through fragmentation analysis. For peptides incorporating trimethylated lysine, MS is critical for confirming the successful incorporation of the modified residue and for distinguishing it from other potential modifications.
ESI-MS is a soft ionization technique that allows intact peptides to be transferred into the gas phase as multiply charged ions, making it ideal for peptide analysis. In tandem mass spectrometry (MS/MS), these ions are isolated, fragmented, and the resulting fragment ions are analyzed to determine the peptide sequence.
A key diagnostic feature for a trimethylated lysine residue during collision-induced dissociation (CID) is a characteristic neutral loss of 59 Da, corresponding to the loss of trimethylamine ((CH₃)₃N) nih.govmdpi.com. This neutral loss is unique to trimethylated lysine and is a reliable signature for its presence in a peptide nih.gov. For example, a fragment ion of type b or y containing the trimethylated lysine may show a corresponding b-59 or y-59 ion in the MS/MS spectrum nih.gov.
Characteristic MS/MS Fragments for Trimethylated Lysine:
| Precursor Ion Type | Characteristic Neutral Loss | Resulting Fragment Ion |
| MH⁺ | 59 Da (Trimethylamine) | (MH⁺ - 59) |
| bₙ-type ion | 59 Da | bₙ - 59 |
| yₙ-type ion | 59 Da | yₙ - 59 |
This table is generated based on data reported in the literature nih.govmdpi.com.
High-resolution mass spectrometry, often performed on instruments like Orbitrap or FT-ICR analyzers, provides extremely accurate mass measurements, typically with sub-ppm (parts-per-million) mass accuracy. This capability is crucial for distinguishing between post-translational modifications that have the same nominal mass but different exact masses.
A prime example is the differentiation between trimethylation and acetylation of a lysine residue. Both modifications result in a nominal mass increase of 42 Da. However, their exact mass additions are different, and this small difference can be resolved by HR-MS mdpi.com.
Mass Comparison of Isobaric Lysine Modifications:
| Modification | Chemical Formula Addition | Exact Mass Increase (Da) |
| Trimethylation | C₃H₇ | 42.04695 |
| Acetylation | C₂H₂O | 42.01056 |
| Mass Difference | 0.03639 |
This table is generated based on the fundamental atomic masses.
The ability of high-resolution mass spectrometers to measure mass with very high accuracy allows for the unambiguous assignment of a +42 Da modification as either trimethylation or acetylation, which is often not possible with lower-resolution instruments mdpi.comnih.govescholarship.org. This makes HR-MS an indispensable tool for the precise characterization of peptides containing Fmoc-L-Lys(Me3)-OH*Cl.
Spectroscopic Methods for Secondary Structure and Folding
Spectroscopic techniques are vital for investigating how trimethylation of lysine residues affects the secondary structure and folding dynamics of peptides.
Circular Dichroism (CD) spectroscopy is a widely used method for evaluating the secondary structure of peptides and proteins in solution. medium.comnih.gov The technique measures the differential absorption of left and right circularly polarized light, which is sensitive to the peptide's conformation. nih.gov Characteristic CD spectra are associated with different secondary structures, such as α-helices, β-sheets, and random coils. mtoz-biolabs.com
For peptides containing trimethylated lysine, CD spectroscopy can reveal significant structural alterations induced by this modification. For example, studies on histone proteins have shown that methylation at lysine-9 induces global structural changes. nih.govnih.gov Mono- and dimethylation were found to increase α-helix content, while trimethylation led to a decrease in α-helices and an increase in β-strands. nih.govnih.gov These findings suggest that the structural changes are not just localized to the modification site but can propagate throughout the peptide. nih.gov By comparing the CD spectra of a peptide with and without the trimethyllysine modification, researchers can quantify the changes in the percentages of different secondary structural elements. nih.gov
| Secondary Structure | Typical CD Spectral Features mtoz-biolabs.com | Potential Impact of Lysine Trimethylation |
| α-Helix | Positive peak ~190-195 nm, negative peaks at 208 and 222 nm. | May increase or decrease depending on the peptide context and degree of methylation. nih.govnih.gov |
| β-Sheet | Positive peak ~195 nm, negative peak ~215-218 nm. | Can be induced or stabilized by trimethylation. nih.govnih.gov |
| Random Coil | Negative peak near 200 nm. | Alterations in the random coil content can indicate folding or unfolding events. |
Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is another powerful technique for analyzing the secondary structure of peptides. nih.govnih.govshimadzu.com It measures the vibrations of molecular bonds, and the amide I band (1600–1700 cm⁻¹), which arises mainly from the C=O stretching vibrations of the peptide backbone, is particularly sensitive to the secondary structure. shimadzu.comresearchgate.net
The position of the amide I band components can be correlated with specific secondary structures. For instance, α-helices typically show a band around 1650-1658 cm⁻¹, while β-sheets are associated with bands in the 1620-1640 cm⁻¹ and 1680-1700 cm⁻¹ regions. shimadzu.comresearchgate.net By analyzing the deconvolution of the amide I band, the relative proportions of different secondary structures in a peptide containing trimethylated lysine can be estimated. The introduction of the bulky, positively charged trimethylammonium group can disrupt or stabilize existing hydrogen bonding networks, leading to measurable shifts in the amide I band frequencies and thus indicating a change in the peptide's conformation. nih.govacs.org
| Secondary Structure | Typical Amide I Wavenumber (cm⁻¹) shimadzu.comresearchgate.net |
| α-Helix | 1650 - 1658 |
| β-Sheet | 1620 - 1640 and 1680 - 1700 |
| β-Turn | 1660 - 1680 |
| Random Coil | 1640 - 1650 |
X-ray Crystallography for High-Resolution Structural Determination of Modified Peptide-Protein Complexes
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. While obtaining crystals of peptides can be challenging, the technique is invaluable for understanding how peptides, including those with trimethylated lysine, interact with their protein binding partners.
The structural determination of complexes between methyl-lysine "reader" domains and peptides containing trimethylated lysine has provided profound insights into the molecular basis of epigenetic regulation. nih.gov These studies reveal how specific aromatic "cages" within the reader domains recognize and bind the trimethylated lysine residue. nih.gov For example, the crystal structure of the double tudor domains of JMJD2A in complex with a histone H3 peptide containing trimethyl-Lys-4 has been determined, illustrating the specific interactions that govern this recognition. nih.gov
By providing a high-resolution view of the binding interface, X-ray crystallography allows for a detailed analysis of the hydrogen bonds, van der Waals interactions, and electrostatic interactions that stabilize the complex. This information is crucial for understanding the specificity of these interactions and for the design of small molecules that can modulate them. The crystal structure of L-lysine itself has been determined using powder X-ray diffraction, highlighting the foundational structural information available for this amino acid. researchgate.netresearchgate.net
Biochemical and Biological Research Applications of Trimethylated Lysine Containing Peptides
Investigations into Lysine (B10760008) Methylation in Epigenetic Regulation
Lysine methylation is a key post-translational modification of histone proteins that plays a central role in regulating chromatin structure and gene expression. The ability to synthesize histone peptides with site-specific trimethylation using Fmoc-L-Lys(Me3)-OH*Cl has revolutionized the study of these epigenetic marks.
The primary application of this compound is in solid-phase peptide synthesis (SPPS) to introduce a trimethylated lysine at a specific position within a peptide sequence. nih.govpeptide.comalmacgroup.com This technique allows for the precise recreation of portions of histone tails bearing specific epigenetic marks. The synthesis of full-length modified histones can be achieved through linear Fmoc SPPS, which allows for the site-specific incorporation of various post-translational modifications, including trimethylation, by including the appropriate commercial building blocks. almacgroup.com
Histone H3 trimethylated at lysine 9 (H3K9me3) is a hallmark of transcriptionally silent heterochromatin. Synthetic H3 peptides containing K9me3 are instrumental in studying the binding and activity of proteins that recognize this mark. oup.com For instance, peptide pull-down assays using synthetic H3K9me3 peptides have been used to investigate the binding of recombinant Clr4, a histone methyltransferase. oup.com
Similarly, trimethylation of histone H3 at lysine 4 (H3K4me3) is associated with active gene transcription. The synthesis of H3K4me3 peptides allows for the investigation of reader proteins that bind to this mark and initiate downstream transcriptional events. rsc.org One-pot ligation strategies based on peptide hydrazides, synthesized via Fmoc SPPS, have been successfully used to synthesize H3K4me3 histones. nih.gov
Histone H3 trimethylation at lysine 27 (H3K27me3) is another repressive mark, and synthetic peptides containing this modification are used to study the enzymes that deposit and remove it, as well as the proteins that are recruited by it. researchgate.net
Table 1: Examples of Synthesized Trimethylated Histone Peptides
| Histone Mark | Peptide Sequence | Research Application |
|---|---|---|
| H3K4me3 | ARTK(me3)QTARKSTGGKAPRKQLA | Studying reader protein binding and transcriptional activation |
| H3K9me3 | ARTKQTARK(me3)STGGKAPRKQL | Investigating heterochromatin formation and gene silencing |
Beyond the direct synthesis of naturally occurring histone sequences, this compound and similar reagents are pivotal in the design of histone methylation mimics. These mimics are molecules designed to resemble trimethylated lysine and can be used to probe the binding pockets of reader proteins or as inhibitors of histone-modifying enzymes. portlandpress.com By incorporating mimics into peptides, researchers can investigate the structural and chemical requirements for recognition of the trimethyllysine mark.
Synthetic peptides containing trimethylated lysine are crucial for in vitro studies on how these modifications influence chromatin structure and dynamics. For example, the interaction of H3K9me3-containing peptides with proteins like HP1 is a key factor in the formation and maintenance of heterochromatin. rsc.org Studies using synthetic peptides have helped to elucidate the dynamic nature of these interactions. Furthermore, the presence of H3K27me3 has been shown to be involved in plant adaptation to environmental cues by influencing chromatin accessibility. researchgate.net The dynamic interplay between different histone modifications, such as H3K9me3 and H3S10 phosphorylation, can also be investigated using synthetic peptides to understand how these "cross-talks" affect chromatin state. researchgate.net
Enzymatic Activity and Binding Studies with Modified Peptides
Peptides synthesized with this compound serve as essential substrates for studying the enzymes that regulate lysine methylation, namely histone methyltransferases (HMTs) and histone demethylases (KDMs).
Synthetic peptides are used as substrates in HMT assays to characterize the activity and specificity of these enzymes. For example, in vitro methyltransferase assays can utilize synthetic peptides to identify which specific lysine residues are methylated by a particular HMT, such as SETD7. researchgate.net SETD7 is a lysine methyltransferase that can methylate both histone and non-histone substrates. nih.govnih.gov Assays using synthetic peptides have shown that SETD7 can monomethylate histone H3 at lysine 4 (H3K4). nih.gov While SETD7 is primarily a monomethyltransferase, studies with peptide substrates are crucial to understanding its substrate specificity and the factors that may influence its processivity. nih.govresearchgate.net
Table 2: Example of HMT Assay Components
| Component | Function |
|---|---|
| Synthetic Peptide Substrate | Contains the target lysine for methylation |
| Histone Methyltransferase (e.g., SETD7) | Enzyme that catalyzes the methylation reaction |
| S-adenosylmethionine (SAM) | Methyl group donor |
Peptides containing trimethylated lysine are indispensable for assaying the activity of histone demethylases. The KDM4 family of enzymes, including KDM4A and KDM4E, are known to demethylate H3K9me3 and H3K36me3. e-century.us Assays using synthetic trimethylated histone peptides as substrates have been instrumental in characterizing the catalytic activity and substrate specificity of these enzymes. For instance, MALDI-TOF mass spectrometry-based assays can be used to monitor the demethylation of synthetic H3K9me3 and H3K27me3 peptides by KDM4A. researchgate.net Such studies have revealed that KDM4A-C can demethylate both H3K9 and H3K36 di- and trimethyl marks, while KDM4D is specific for H3K9me3/me2, and KDM4E targets H3K9me3 and H3K56me3. e-century.us
Biochemical assays have shown that KDM4A, KDM4D, and KDM4E can demethylate trimethylated lysine residues in peptide fragments of the N-terminal tail of human linker histone H1 isoforms with varying efficiencies. researchgate.net These findings highlight the utility of synthetic peptides in dissecting the specific roles of different KDM family members.
Table 3: Substrate Specificity of KDM4 Family Members Determined by Peptide-based Assays
| Enzyme | Primary Substrates |
|---|---|
| KDM4A | H3K9me3/me2, H3K36me3/me2 |
Histone Reader Protein Binding Studies (e.g., PHD domains, aromatic cage residues)
Peptides containing trimethylated lysine are instrumental in studying the binding interactions with "reader" proteins, which recognize specific post-translational modifications on histones and other proteins. These reader domains, such as the Plant Homeodomain (PHD) and Tudor domains, play a critical role in translating the histone code into downstream biological outcomes. youtube.com
A key feature of many methyl-lysine reader domains is the presence of an "aromatic cage," a structural motif composed of aromatic amino acid residues (e.g., Tryptophan, Tyrosine, Phenylalanine). This cage creates an electron-rich pocket that favorably interacts with the positively charged trimethylammonium group of the lysine side chain through cation-π interactions. The specificity of this interaction is crucial for the proper recognition of the methylation mark.
Similarly, the PHD finger of the ING2 (Inhibitor of Growth 2) protein, a component of a repressive mSin3a-HDAC1 histone deacetylase complex, has been shown to specifically bind to H3K4me3. researchgate.net This interaction is critical for recruiting the repressive complex to the promoters of proliferation genes in response to DNA damage, highlighting a direct link between a specific histone modification and a cellular response pathway. researchgate.net
The following table summarizes the binding affinities of various reader domains for trimethylated lysine-containing peptides:
| Reader Protein Domain | Peptide Ligand | Binding Affinity (Kd) |
| UHRF1 TTD-PHD | H3K9me3 | 0.15 µM nih.gov |
| UHRF1 TTD | H3K9me3 | 0.97 µM nih.gov |
| JARID1A PHD3 | H3K4me3 | Data not specified researchgate.net |
| TAF3 PHD | H3K4me3 | Data not specified researchgate.net |
| RAG2 PHD | H3K4me3 | Data not specified nih.gov |
Thermodynamic Analysis of Protein-Peptide Interactions (e.g., Isothermal Titration Calorimetry)
Isothermal Titration Calorimetry (ITC) is a powerful technique used to quantitatively characterize the thermodynamics of binding interactions between macromolecules. In the context of trimethylated lysine, ITC is employed to measure the binding affinity (dissociation constant, Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) changes upon binding of a trimethylated peptide to a reader protein. nih.govnih.gov
These thermodynamic parameters provide deep insights into the molecular forces driving the interaction. For example, a favorable enthalpic contribution often suggests the formation of strong non-covalent interactions, such as hydrogen bonds and the aforementioned cation-π interactions within the aromatic cage. researchgate.net
Comparative ITC studies using peptides with trimethylated lysine versus unmethylated or differently methylated counterparts allow researchers to precisely quantify the contribution of the trimethyl group to the binding affinity. For example, the interaction between the UHRF1 TTD-PHD domains and an H3K9me3 peptide was found to have a dissociation constant (Kd) of 0.15 µM, indicating a strong binding affinity. nih.gov In contrast, the binding to unmethylated or other methylated histone peptides is significantly weaker. nih.gov
Furthermore, ITC can be used to study the effect of mutations in the reader protein's binding pocket on the interaction with the trimethylated peptide. By mutating key aromatic residues in the cage, researchers can observe a significant reduction in binding affinity, confirming the critical role of the cation-π interaction. researchgate.net
The table below presents thermodynamic parameters for the binding of various reader proteins to trimethylated lysine-containing peptides, as determined by ITC.
| Reader Protein | Peptide Ligand | Kd (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| JARID1A PHD3 | H3K4me3 | 0.44 | -13.1 | 4.4 |
| TAF3 PHD | H3K4me3 | 1.1 | -10.1 | 2.1 |
| BPTF PHD | H3K4me3 | 2.5 | -1.7 | -5.8 |
| BHC80 PHD | H3K4me3 | 12 | -10.3 | 3.6 |
| PHF8 Tudor | H3K4me3 | 18 | -1.7 | -4.8 |
Data adapted from a comparative study on trimethyllysine and trimethylthialysine recognition. nih.gov
Development and Functional Studies of Modified Peptides and Conjugates
The unique properties of trimethylated lysine have been harnessed to develop modified peptides and conjugates with novel functions and improved characteristics for various research and potential therapeutic applications.
Synthesis and Evaluation of Quaternized Ultracationic Lipopeptides (qUSCLs)
Researchers have synthesized quaternized ultrashort cationic lipopeptides (qUSCLs) by incorporating trimethylated lysine residues. researchgate.netnih.gov These lipopeptides consist of a short peptide sequence, typically containing one to four lysine residues, attached to a fatty acid chain (e.g., myristic, palmitic, or stearic acid). nih.gov The quaternization of the lysine side chains to form trimethyllysine introduces a permanent positive charge, which influences the antimicrobial and cytotoxic properties of these molecules. researchgate.net
The synthesis of these qUSCLs is often carried out using solid-phase peptide synthesis (SPPS), where the quaternization of the lysine residues is performed on-resin using a methylating agent like methyl iodide. researchgate.netnih.gov This approach allows for the efficient and controlled synthesis of these modified lipopeptides. nih.gov
Exploration of Trimethylated Lysine's Role in Enhancing Proteolytic Stability
Post-translational modifications, including lysine methylation, can influence a protein's susceptibility to degradation by proteases. researchgate.net The introduction of a bulky trimethyl group on the lysine side chain can sterically hinder the access of proteases to the peptide backbone, thereby increasing the peptide's resistance to proteolytic cleavage.
Emerging studies indicate that lysine methylation can act as a signal for ubiquitin-dependent proteolysis. nih.gov Specific methyl-lysine reader proteins, such as L3MBTL3, can recognize methylated lysine residues and target the protein for degradation by ubiquitin ligase complexes. nih.gov Conversely, other reader proteins may protect the methylated protein from proteolysis. nih.gov This complex interplay highlights the multifaceted role of lysine methylation in regulating protein stability.
Investigations into the Influence of Trimethylation on Peptide Selectivity (e.g., between bacteria and human cells)
This enhanced selectivity is a crucial aspect of developing safer and more effective antimicrobial agents. bioengineer.org The permanent positive charge and altered hydrophobicity of the qUSCLs likely play a role in their differential interactions with the negatively charged bacterial membranes versus the more neutral membranes of human cells. researchgate.net Studies have shown that qUSCLs can offer a higher selectivity for pathogens over human cells compared to the parent ultrashort cationic lipopeptides (USCLs). researchgate.net
Design of Multifunctional Reagents for Analysis of Protein Modifications
This compound and similar building blocks are integral to the design of multifunctional reagents for the comprehensive analysis of protein modifications. nih.govresearchgate.net These reagents often combine several functionalities into a single molecule to facilitate the enrichment, detection, and identification of modified proteins and peptides from complex biological samples. nih.govresearchgate.net
For example, a multifunctional reagent might include:
An azido (B1232118) or alkynyl group for bioorthogonal "click" chemistry ligation to a tagged protein. researchgate.net
A biotin (B1667282) moiety for affinity purification and enrichment of the tagged proteins. researchgate.net
A fluorophore (e.g., TAMRA) for in-gel fluorescence visualization. researchgate.net
A cleavable linker to allow for the release of the captured peptides for mass spectrometry analysis. nih.gov
An amino acid residue, such as arginine or lysine (or a modified version like trimethyllysine), to enhance ionization during mass spectrometry and to provide a specific cleavage site for proteases like trypsin. nih.govresearchgate.net
These sophisticated reagents enable high-confidence, proteome-wide identification of various post-translational modifications, providing valuable insights into cellular signaling and metabolic pathways. nih.govtinnguyen-lab.com
Application as Peptide Linkers in Bioconjugation (e.g., Antibody-Drug Conjugates, PROTACs)
While traditional bioconjugation often targets the abundant native lysine residues on proteins, leading to heterogeneous products, the use of specifically modified peptides offers a more precise approach. nih.govrsc.orgnih.gov Peptides containing trimethylated lysine are not typically used as structural linkers themselves; rather, they serve as highly specific targeting moieties in advanced bioconjugates like PROteolysis TArgeting Chimeras (PROTACs). nih.govbiorxiv.org
PROTACs are heterobifunctional molecules that link a target protein to an E3 ubiquitin ligase, inducing the degradation of the target. biorxiv.org A peptide containing trimethylated lysine can act as a "warhead" that specifically binds to a "reader domain"—a protein module that recognizes methylated lysine. nih.govnih.gov By incorporating such a peptide into a PROTAC, researchers can selectively target reader domain-containing proteins for degradation, which is a promising strategy for therapeutic intervention in diseases driven by epigenetic dysregulation. nih.govtandfonline.com
This approach leverages the specific, high-affinity interaction between the trimethylated lysine residue and its cognate reader protein, thereby directing the degradation machinery to a specific target. nih.govbiorxiv.org
Table 1: Components of a Trimethylated Lysine-Targeting PROTAC
| Component | Function | Example Moiety |
| Targeting Moiety | Binds to the protein of interest (POI) | Peptide containing L-Lys(Me3) to target a methyl-lysine reader domain |
| Linker | Connects the targeting and E3 ligase-recruiting moieties | Typically a flexible polyethylene (B3416737) glycol (PEG) or alkyl chain |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., VHL, CRBN) | Thalidomide, Pomalidomide (for CRBN); VH032 (for VHL) |
Studies on Protein-RNA Recognition Mechanisms (e.g., Tat-derived peptides)
The methylation of lysine residues within RNA-binding proteins can significantly modulate their interaction with RNA molecules. A key example is the Human Immunodeficiency Virus (HIV) Tat protein, which binds to a structured RNA element known as the Trans-Activation Response (TAR) element. nih.gov The basic region of Tat contains crucial lysine residues (Lys50 and Lys51) that are subject to post-translational modifications.
Synthetic peptides mimicking the Tat basic domain, with lysine residues systematically replaced by their mono-, di-, or trimethylated counterparts, have been instrumental in dissecting the impact of these modifications. Studies using these peptides have shown that the degree and position of lysine methylation can alter the peptide's affinity for TAR RNA. This research is critical for understanding how post-translational modifications regulate viral replication and for developing new therapeutic strategies that disrupt the Tat-TAR interaction. nih.govnih.gov
Investigation of Cation-π Interactions in Biological Recognition Processes
The recognition of trimethylated lysine is a fundamental process in epigenetics, primarily mediated by "reader" proteins that contain a specialized binding pocket known as an aromatic cage. nih.govnih.gov This cage is formed by two to four aromatic amino acid residues (Tryptophan, Tyrosine, or Phenylalanine). nih.gov The positively charged quaternary ammonium (B1175870) group of the trimethylated lysine engages in a strong, non-covalent interaction with the electron-rich π-systems of these aromatic rings. researchgate.netyu.edu This is known as a cation-π interaction.
Synthetic peptides containing trimethylated lysine are essential for studying these interactions. By using techniques such as isothermal titration calorimetry and NMR spectroscopy with these peptides, researchers can quantify the binding affinity and map the precise molecular interactions between the trimethylated lysine side chain and the aromatic cage. nih.govnih.gov These studies have revealed that the geometry and composition of the aromatic cage dictate the specificity for different lysine methylation states (mono-, di-, or trimethyl). nih.gov Understanding the cation-π interaction is crucial for the rational design of small molecules and peptidomimetics that can inhibit or mimic the binding of trimethylated proteins, offering potential therapeutic applications. nih.govresearchgate.net
Table 2: Key Features of Cation-π Interactions in Trimethyllysine Recognition
| Feature | Description | Interacting Residues |
| Electrostatic Attraction | The positive charge of the trimethylammonium group is attracted to the negative electrostatic potential on the face of the aromatic rings. researchgate.net | Trimethyllysine (+) and Phenylalanine, Tyrosine, or Tryptophan (π-system) |
| Aromatic Cage Motif | A binding pocket in "reader" proteins composed of 2-4 aromatic residues that envelop the trimethyllysine side chain. nih.gov | Typically involves Trp, Tyr, and/or Phe residues. |
| Binding Specificity | The size, shape, and electronic properties of the aromatic cage determine the selectivity for mono-, di-, or trimethylated lysine. nih.gov | Varies among different reader domains (e.g., Tudor, PHD, Chromo domains). |
Research on Methylation of Non-Histone Proteins
While histone methylation is a well-established field, the methylation of non-histone proteins is an expanding area of research. Lysine methylation regulates the function of numerous proteins involved in diverse cellular processes, including transcription, DNA repair, and cell signaling.
Peptide Synthesis for Studying Post-Translational Methylation of p53 and other Non-Histone Proteins
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its function is tightly controlled by a variety of post-translational modifications, including lysine methylation. lifetein.comnih.gov The synthesis of p53-derived peptides containing trimethylated lysine at specific sites is a key methodology for investigating the functional consequences of these modifications. nih.gov
For example, researchers have synthesized 15-residue peptides from the C-terminal regulatory domain of p53, incorporating a trimethylated lysine analog at position 370. nih.gov These peptides are then used in binding assays to identify "reader" proteins that specifically recognize methylated p53 and to determine how this modification affects p53's interaction with other regulatory proteins. nih.gov This approach allows for a detailed molecular understanding of how a specific methylation event can alter protein-protein interactions and, consequently, p53's tumor-suppressive functions. nih.govuq.edu.au
Table 3: Research Applications of Synthetic Trimethylated p53 Peptides
| Application | Purpose | Key Findings |
| Protein Interaction Studies | To identify proteins that bind to p53 in a methylation-dependent manner. | Revealed that specific reader proteins recognize methylated p53, analogous to histone mark recognition. |
| Structural Biology | To determine the 3D structure of reader domains in complex with methylated p53 peptides using NMR or X-ray crystallography. nih.gov | Elucidated the molecular basis of recognition, often involving an aromatic cage. |
| Functional Assays | To investigate how methylation at a specific lysine affects p53 stability and transcriptional activity. | Showed that methylation can influence p53's ability to activate target genes. |
Computational Approaches to Study Trimethylated Lysine Containing Systems
Molecular Dynamics Simulations for Conformational Sampling and Dynamics
Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. For systems containing N-epsilon-trimethyl-L-lysine (Lys(Me3)), MD simulations provide crucial insights into how this modification affects peptide conformation, flexibility, and interactions with its environment. tandfonline.comtandfonline.com By calculating the forces between atoms and integrating Newton's laws of motion, MD allows researchers to observe the dynamic behavior of these complex biomolecules. tandfonline.com
One of the key findings from MD simulations is the impact of trimethylation on the local and global dynamics of a peptide. The presence of the bulky, permanently positive trimethylammonium group alters the conformational landscape compared to unmodified lysine (B10760008). nih.govtandfonline.com Simulations have been used to compare the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of peptides containing modified versus unmodified lysine, quantifying the changes in structural stability and residue flexibility. tandfonline.comresearchgate.net For example, simulations of the bromodomain-containing protein 4 (BRD4) showed that methylation of lysine residues altered the protein's flexibility, with correlation coefficients of RMSF plots between native and methylated proteins ranging from 0.72 to 0.86. tandfonline.com
MD simulations are also instrumental in studying the interaction of trimethylated lysine-containing peptides with water and other solvated ions. The fixed positive charge of Lys(Me3) influences the organization of surrounding water molecules, which can be critical for molecular recognition events. nih.govpnas.org These simulations can reveal the formation of stable hydration shells and predict how desolvation contributes to the energetics of binding with partner proteins. nih.gov
Table 1: Key Applications of MD Simulations in Studying Lys(Me3) Systems
| Application Area | Research Focus | Key Insights Gained |
| Conformational Analysis | Exploring the accessible shapes and structures of Lys(Me3)-containing peptides. | Identification of preferred peptide backbone and side-chain orientations influenced by the bulky trimethylammonium group. |
| Structural Dynamics | Quantifying the flexibility and motion of the peptide over time using metrics like RMSD and RMSF. tandfonline.comresearchgate.net | Methylation can alter the flexibility of specific regions within a protein or peptide, impacting its function. tandfonline.com |
| Solvation Effects | Modeling the interaction between the Lys(Me3) residue and surrounding water molecules. | Understanding the role of hydration and desolvation energies in the binding process. nih.gov |
| Binding Pose Analysis | Observing the stability and dynamics of a Lys(Me3) peptide when bound to a receptor protein. nih.gov | Confirmation that binding poses can be very similar between trimethyllysine and its functional analogues. nih.gov |
Quantum Chemical Calculations for Electronic Structure and Interaction Energetics
Quantum chemical (QC) calculations, including Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. chemrxiv.org These methods are essential for dissecting the fundamental nature of noncovalent interactions that govern the recognition of trimethylated lysine by other molecules, particularly the "reader" domains of proteins. nih.govnih.gov Unlike classical molecular mechanics force fields used in MD, QC methods explicitly model electrons, allowing for precise calculation of interaction energies and their components. tandfonline.com
A primary application of QC calculations in this context is the analysis of cation-π interactions. The permanent positive charge of the Lys(Me3) side chain is effectively recognized by the electron-rich faces of aromatic amino acid residues (tryptophan, tyrosine, phenylalanine) that often form the binding pockets of reader domains. nih.gov QC calculations can precisely quantify the strength of these interactions. nih.gov Furthermore, energy decomposition analysis (EDA) can partition the total interaction energy into physically meaningful components, such as electrostatic, Pauli repulsion, orbital, and dispersion forces. nih.gov
Hybrid quantum mechanics/molecular mechanics (QM/MM) methods represent a powerful approach that combines the accuracy of QC for a critical region (e.g., the Lys(Me3) side chain and the interacting residues of a binding pocket) with the efficiency of classical mechanics for the rest of the system. tandfonline.com This allows for the study of reaction mechanisms, such as the methyl transfer catalyzed by protein lysine methyltransferases (PKMTs). tandfonline.comnih.gov QM/MM simulations have been instrumental in investigating the SN2 transition state of the methylation reaction, where a methyl group is transferred from S-adenosylmethionine (SAM) to the lysine's ε-amino group. tandfonline.comnih.gov
Table 2: Example of Interaction Energy Decomposition for a Trimethylated Lysine Analogue
The following data, adapted from a quantum-chemical bonding analysis, illustrates the breakdown of interaction energies between tryptophan (TRP) and trimethyllysine (Kme3) versus a trimethylthialysine analogue (KCme3) in an aqueous solution simulation. nih.gov
| Energy Component | TRP2–Kme3 (kcal mol⁻¹) | TRP2–KCme3 (kcal mol⁻¹) |
| Pauli Repulsion (ΔEPauli) | 22.0 | 23.3 |
| Electrostatic Interaction (ΔVelstat) | -21.4 | -23.3 |
| Orbital Interaction (ΔEoi) | -5.7 | -6.3 |
| Dispersion Interaction (ΔEdisp) | -8.1 | -9.0 |
| Total Interaction Energy (ΔEint) | -13.2 | -15.3 |
Data computed at the BLYP-D3BJ/TZ2P level with COSMO for solvation. nih.gov
These calculations reveal that while all interaction components contribute, the electrostatic and orbital interactions are particularly significant in stabilizing the complex. nih.gov
Computational Modeling of Enzyme-Substrate and Protein-Ligand Interactions
Computational modeling, particularly molecular docking and advanced simulation techniques, plays a pivotal role in understanding how proteins recognize and interact with ligands containing trimethylated lysine. youtube.com This is broadly divided into studying enzyme-substrate complexes (e.g., methyltransferases with their histone targets) and reader protein-ligand interactions. tandfonline.comnih.gov
In the context of enzymes, computational models help elucidate the mechanism of catalysis. tandfonline.com For protein lysine methyltransferases (PKMTs), a key question is how the enzyme facilitates the deprotonation of the lysine's ε-amine, which is necessary for its nucleophilic attack on the methyl group of SAM. nih.govpnas.org QM/MM simulations and pKa calculations have shown that the enzyme's active site, by positioning the positively charged SAM cofactor close to the protonated lysine, can lower the pKa of the lysine's side chain from ~10.5 to a value near physiological pH, facilitating the necessary deprotonation. nih.govpnas.org
For protein-ligand interactions, molecular docking is a common technique to predict the preferred orientation of a ligand (e.g., a peptide containing Lys(Me3)) when bound to a receptor, such as a reader domain. youtube.com These methods use scoring functions to estimate the binding affinity and rank different binding poses. Following docking, MD or QM/MM simulations can be used to refine the binding poses and calculate binding free energies more accurately. tandfonline.comnih.gov These computational approaches have been successfully used to compare the binding of various methyl-lysine analogues to different reader domains, showing good agreement with experimental data and providing a rationale for observed binding affinities. nih.gov For instance, a hybrid computational/experimental approach found that calculated differences in free binding energy between methyl-lysine and its analogues were in very good agreement with experimental measurements for several reader domain interactions. nih.gov
Table 3: Comparison of Experimental vs. Calculated Binding Energy Differences
This table shows the difference in free binding energy (ΔΔG) when comparing a natural methyl-lysine peptide to a methyl-lysine analogue for interaction with different reader domains. nih.gov
| Interacting Pair | Experimental ΔΔG (kJ/mol) | Calculated ΔΔG (kJ/mol) |
| Su(Var)205 / H3K9me3 | 4.5 | 4.5 |
| L3MBTL1 / H4K20me1 | 5.1 | 5.1 |
| ING1 / H3K4me3 | < 1.0 | < 1.0 |
| ICBP90 / H3K9me3 | < 1.0 | < 1.0 |
The strong correlation between the computational and experimental values highlights the predictive power of these modeling techniques in studying protein-ligand interactions involving trimethylated lysine. nih.gov
Emerging Research Directions and Future Perspectives
Development of Novel and More Efficient Synthetic Strategies for Fmoc-L-Lys(Me3)-OH*Cl
The chemical synthesis of Fmoc-protected methylated lysine (B10760008) derivatives is a foundational step for the entire field of study. While established methods exist, research continues to seek more efficient, scalable, and cost-effective synthetic routes.
Recent strategies have focused on improving yield and simplifying purification. One approach involves the direct reductive methylation of Nα-Fmoc-lysine, which can be followed by quaternisation of the ε-amino group with a methylating agent to yield the trimethylated product as an iodide or chloride salt. researchgate.netresearchgate.net This method is often more direct than multi-step protection and deprotection schemes.
Table 1: Comparison of Synthetic Approaches for Fmoc-Methylated Lysine Derivatives This is an interactive table. You can sort and filter the data.
| Synthetic Strategy | Key Intermediates/Reagents | Advantages | Key Research Findings |
|---|---|---|---|
| Reductive Methylation & Quaternisation | Nα-Fmoc-lysine, Formaldehyde (B43269), NaBH₃CN, Methyl Iodide | Direct, fewer protection steps | Facile synthesis of Nα-Fmoc-Nε-dimethyl-lysine and its subsequent quaternisation to the trimethylated form has been demonstrated. researchgate.netresearchgate.net |
| Malonate Derivative Route | Malonate derivatives, Dibromobutane | Versatile for different methylation states | Produces a key bromohexanoic acid intermediate that can be readily modified to the desired methylation state before Fmoc protection. nih.gov |
| One-Pot Reactions | Multiple reagents in a single vessel | Increased efficiency, reduced purification steps | Consecutive reductive benzylation and methylation, followed by debenzylation and Boc protection in a second one-pot reaction, has been used for monomethylated lysine synthesis. researchgate.net |
Integration of Trimethylated Lysine into Increasingly Complex Peptide and Protein Architectures
The primary application of this compound is its incorporation into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS). wikipedia.org Initially, this was largely applied to the synthesis of short peptide fragments, most notably the N-terminal tails of histone proteins, which are hotspots for PTMs. researchgate.netresearchgate.netpeptide.com These synthetic histone peptides have been instrumental in studying how trimethylation affects chromatin structure and recruits specific "reader" proteins. peptide.com
The field has now progressed toward the creation of much larger and more complex molecules through "total chemical synthesis." bgu.ac.ilrsc.org This powerful strategy combines SPPS of peptide fragments with chemoselective ligation techniques, such as Native Chemical Ligation (NCL), to assemble full-length proteins. frontiersin.orgnih.govrsc.org By incorporating this compound into one of the peptide fragments, scientists can produce entire histone proteins (e.g., H3) with a trimethylated lysine at a precise location. frontiersin.orgnih.gov
Beyond linear proteins, this building block is being used to create sophisticated molecular architectures. Examples include:
Cyclic Peptides: The synthesis of side-chain to side-chain cyclic peptides has been demonstrated, which can confer greater structural stability and biological activity. nih.gov
Oligolysine Cores: These serve as scaffolds for the assembly of Multiple Antigenic Peptides (MAPs), where multiple peptide epitopes are attached to a central core, enhancing immunogenicity for vaccine development. nih.gov
Complex Glycopeptides: Automated assembly methods are merging SPPS with solid-phase glycan synthesis to create highly complex biomolecules like peptidoglycan fragments, which are crucial for studying innate immunity. mdpi.com
These advancements allow researchers to move beyond studying isolated modifications on short peptides and begin to understand their function in the context of a fully folded protein or other complex biomolecular assemblies.
Exploration of New Biological Roles and Therapeutic Applications of Trimethylated Peptides
Lysine trimethylation is best known for its role in epigenetics, where marks like H3K4me3, H3K9me3, and H3K27me3 on histone tails act as signals for gene activation or repression. nih.gov However, emerging research has revealed that lysine methylation is widespread, affecting a significant portion of the proteome and regulating a diverse array of non-histone proteins. tandfonline.comnih.gov
New Biological Roles: System-wide proteomic studies have identified that lysine methylation impacts proteins involved in:
DNA Damage and Repair: Methylation can modulate the activity of key repair proteins. tandfonline.comfrontiersin.org
Cell Signaling: It can influence signaling pathways by altering protein-protein interactions. tandfonline.comfrontiersin.org
Metabolism: Metabolic enzymes are regulated by methylation, linking cellular energy status to protein function. tandfonline.com
Cell Cycle Control: Key regulators of the cell cycle are targets of lysine methylation, ensuring proper cell division. tandfonline.com
This expansion from histones to the broader proteome suggests that lysine methylation is a ubiquitous regulatory mechanism. The concept of "histone mimicry" has emerged, where non-histone proteins contain methylation motifs recognized by the same machinery that reads histone marks, creating a complex regulatory crosstalk. tandfonline.com
Therapeutic Applications: The discovery that dysregulated methylation is a hallmark of many diseases, particularly cancer, has opened new therapeutic avenues. nih.gov The enzymes that add, remove, and recognize methylated lysine are now major drug targets.
Targeting "Reader" Proteins: Many diseases are linked to the aberrant recognition of trimethylated lysine by "reader" domains (e.g., PHD fingers, Tudor domains). nih.gov Developing small molecule inhibitors that block these interactions is a major focus of drug discovery. nih.gov Synthetic peptides containing trimethylated lysine are essential tools for screening and characterizing these inhibitors.
Cancer Immunotherapy: Lysine methylation can modulate the function of immune cells and influence the anti-tumor immune response. researchgate.net Targeting these pathways could enhance the efficacy of treatments like immune checkpoint inhibitors. researchgate.net
Cardiovascular and Neurological Disorders: The role of trimethylation extends to other conditions, with research exploring its involvement in cardiovascular diseases and neurodegeneration, presenting further opportunities for therapeutic intervention. nih.govmdpi.com
Advancements in Analytical and Characterization Techniques Specific to Methylated Peptide Systems
The low abundance and dynamic nature of protein methylation pose significant analytical challenges. nih.gov Consequently, the development of more sensitive and specific characterization techniques is a critical area of research, running in parallel with synthetic and biological studies.
Mass Spectrometry (MS): Mass spectrometry is the cornerstone of methylproteomics. researchgate.net Recent advancements focus on improving every step of the workflow:
Enrichment Strategies: Due to the low stoichiometry of methylation, enrichment of methylated peptides prior to MS analysis is crucial. While antibody-based immunoaffinity purification (IAP) is common, it can be biased. nih.govnih.gov Therefore, orthogonal, antibody-free methods like high-pH Strong Cation Exchange (SCX) and Hydrophilic Interaction Liquid Chromatography (HILIC) are increasingly used in combination to achieve a more comprehensive view of the methylome. nih.govresearchgate.net
Quantitative Proteomics: Techniques like heavy-methyl Stable Isotope Labeling with Amino Acids in Cell Culture (hmSILAC) allow for the confident identification and relative quantification of methylated peptides. researchgate.netnih.gov In this method, cells are grown with a "heavy" version of methionine, leading to the incorporation of isotopically labeled methyl groups that can be distinguished by the mass spectrometer. nih.gov
Fragmentation Techniques: Different methods of fragmenting peptides within the mass spectrometer (e.g., HCD, ETD) are being optimized to improve the localization of the methyl group on the lysine side chain and to distinguish it from other isobaric modifications. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides atomic-level information on protein structure and dynamics in solution, making it highly complementary to MS. walshmedicalmedia.com
Methyl-Specific Labeling: For large proteins (>100 kDa), traditional NMR is challenging. A powerful approach is to use selective isotopic labeling of methyl groups on a deuterated protein background. nmr-bio.com This simplifies complex spectra and allows for the study of dynamics in very large macromolecular complexes. nih.gov
Probing Protein-Protein Interactions: Reductively methylated proteins can be analyzed by NMR to map interaction surfaces. nih.gov The chemical shifts of the methyl group protons are sensitive to their local environment, providing a powerful probe for binding events.
Novel Labeling Strategies: Researchers are developing new methods to introduce isolated ¹H-¹²C groups into proteins using inexpensive metabolic precursors, providing additional structural restraints to complement methyl-labeling for high-resolution structure determination of large proteins. ualberta.ca
Table 2: Key Analytical Techniques for Methylated Peptides This is an interactive table. You can sort and filter the data.
| Technique | Principle | Recent Advancements | Application |
|---|---|---|---|
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized molecules to identify and quantify peptides. | Combined enrichment (IAP, SCX, HILIC), quantitative methods (hmSILAC), optimized fragmentation. nih.govnih.govnih.gov | Global methylome profiling, site identification, quantification of methylation changes. |
| NMR Spectroscopy | Exploits magnetic properties of atomic nuclei to determine structure and dynamics in solution. | Selective methyl-group labeling for large proteins, ¹³C-methylation for interaction studies. nmr-bio.comnih.gov | High-resolution structure determination, analysis of protein dynamics, mapping protein-ligand and protein-protein interactions. |
Q & A
Basic Questions
Q. How should Fmoc-L-Lys(Me3)-OH·Cl be safely handled and stored in laboratory settings?
- Methodological Guidance :
- Handling : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust by working in a fume hood or well-ventilated area. In case of skin contact, wash immediately with soap and water for ≥15 minutes .
- Storage : Store at 2–8°C in a tightly sealed, moisture-resistant container. Desiccate to prevent hydrolysis of the Fmoc group. Avoid exposure to light and humidity, which can degrade the compound .
Q. What analytical techniques are recommended to confirm the purity and structural integrity of Fmoc-L-Lys(Me3)-OH·Cl?
- Methodological Guidance :
- HPLC : Use reverse-phase HPLC with a C18 column (e.g., LiChrosorb® RP-18) and a gradient of acetonitrile/water (0.1% TFA) to assess purity. Retention time and peak symmetry should match reference standards .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF. Expected m/z for [M+H]⁺: 440.2 (C₂₄H₃₀N₂O₄Cl) .
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify Fmoc protection (δ ~7.3–7.8 ppm for aromatic protons) and trimethyllysine signals (δ ~3.0 ppm for N⁺(CH₃)₃) .
Advanced Research Questions
Q. What synthetic strategies optimize the preparation of Fmoc-L-Lys(Me3)-OH·Cl to minimize side reactions?
- Methodological Guidance :
- Route Selection : Start with Boc-protected lysine. Methylate the ε-amine using methyl iodide in DMF under basic conditions (e.g., NaHCO₃), followed by Boc deprotection with TFA. Introduce the Fmoc group via Fmoc-OSu in THF/water .
- Side Reaction Mitigation : Monitor for over-alkylation by TLC (silica gel, ninhydrin stain). Quench excess methyl iodide with 2-mercaptoethanol. Purify intermediates via flash chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) .
Q. How can solubility challenges of Fmoc-L-Lys(Me3)-OH·Cl in peptide synthesis be addressed?
- Methodological Guidance :
- Solvent Systems : For SPPS, dissolve in DMF or DMSO (10–20 mM). For aqueous solutions (e.g., bioconjugation), prepare a stock in 50% acetonitrile/water with 0.1% TFA. Vortex and sonicate to ensure clarity .
- Formulation for In Vivo Studies : Use PBS (pH 7.4) with 5% DMSO for injections. Pre-filter (0.22 µm) to remove particulates. Avoid phosphate buffers at high concentrations, which may precipitate the compound .
Q. How does quaternization of lysine residues impact peptide properties and synthesis efficiency?
- Methodological Guidance :
- Impact on Peptide Stability : The N⁺(CH₃)₃ group enhances resistance to enzymatic degradation (e.g., trypsin cleavage) and improves cellular uptake due to cationic charge .
- Synthesis Efficiency : Quaternization during SPPS using Fmoc-L-Lys(Me3)-OH·Cl avoids post-synthetic modifications. However, the high cost of the pre-quaternized derivative (~10× Fmoc-Lys(Boc)-OH) may necessitate alternative strategies, such as on-resin methylation .
Key Research Considerations
- Contradictions in Synthesis : and highlight cost-vs-efficiency trade-offs in quaternization strategies. Pre-quaternized derivatives reduce steps but increase expenses, while on-resin methylation requires optimization to avoid side reactions.
- Safety Compliance : Adhere to GHS Category 2 guidelines (skin/eye irritation) during handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
